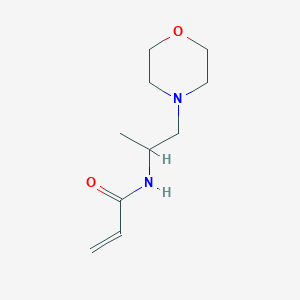
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline, also known as MTA, is a compound that has been extensively studied for its potential use in scientific research. MTA has shown promise in a variety of applications, including as a tool for studying the function of certain proteins and as a potential therapeutic agent for a range of diseases.
Mechanism of Action
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline is thought to work by inhibiting the activity of certain enzymes, including PDE5. This inhibition can lead to increased levels of cyclic guanosine monophosphate (cGMP), which can have a range of physiological effects.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has been shown to have a range of biochemical and physiological effects. For example, N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has been shown to increase levels of cGMP, which can lead to increased blood flow and vasodilation. N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has also been shown to have anti-inflammatory effects and to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has been extensively studied and its mechanism of action is well understood. However, one limitation of using N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline. One area of interest is the potential use of N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline as a therapeutic agent for a range of diseases, including cancer and Alzheimer's disease. Additionally, further research could be conducted to better understand the mechanism of action of N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline and to identify other proteins that may be affected by N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline. Finally, research could be conducted to develop new synthesis methods for N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline that would allow for larger quantities to be produced.
Synthesis Methods
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline can be synthesized using a variety of methods, including the reaction of 4-methylcyclohexanone with hydrazine hydrate to form 4-methylcyclohexyl hydrazine, which is then reacted with 4-methyl-1,2,4-triazol-3-amine to produce N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline.
Scientific Research Applications
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has been used in a variety of scientific research applications, including as a tool for studying the function of certain proteins. For example, N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has been used to study the function of the protein PDE5, which is involved in the regulation of blood flow. N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has also been studied for its potential therapeutic use in a range of diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-12-6-8-14(9-7-12)18-15-5-3-4-13(10-15)16-19-17-11-20(16)2/h3-5,10-12,14,18H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADDHYPCMDIIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=CC=CC(=C2)C3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B7557585.png)

![2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7557611.png)

![2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide](/img/structure/B7557627.png)


![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7557643.png)

![2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557663.png)

![2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol](/img/structure/B7557677.png)
![2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide](/img/structure/B7557679.png)
